1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone
Description
1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone is a ketone derivative featuring a pyrrolidine ring substituted with a 2-methylphenyl group at the 1-position and an acetyl group at the 3-position. The compound’s aromatic and heterocyclic components contribute to its physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence bioavailability and metabolic stability.
Properties
IUPAC Name |
1-[1-(2-methylphenyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-3-4-6-13(10)14-8-7-12(9-14)11(2)15/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTQGLNWVFADNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methylphenyl group and the ethanone moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent steps include the alkylation or acylation to introduce the 2-methylphenyl group and the ethanone moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and the 2-methylphenyl group may interact with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone
These compounds differ in substituent size at the phenyl ring (methyl vs. isopropyl). The bulkier isopropyl groups in the latter reduce catalytic transfer hydrogenation efficiency compared to the trimethyl derivative, highlighting steric effects on reactivity .
Table 1: Substituent Effects on Hydrogenation Reactivity
| Compound | Substituent Size | Reaction Yield (%) | Reference |
|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanone | Methyl | 85–90 | |
| 1-(2,4,6-Triisopropylphenyl)ethanone | Isopropyl | 50–55 |
2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
This synthetic cannabinoid shares the 2-methylphenyl group but replaces the pyrrolidine with an indole ring. The indole moiety enhances π-π stacking with cannabinoid receptors, increasing psychoactivity compared to the pyrrolidine-based compound .
Pyrrolidine Derivatives with Varied Substitutions
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone
The addition of a 4-chlorophenyl group and dimethylpyrrol ring enhances affinity for serotonin receptors (e.g., 5-HT1A), similar to antipsychotic drugs like clozapine. The chlorine atom increases electron-withdrawing effects, stabilizing receptor-ligand interactions .
1-(3-Propyl-1H-pyrrol-2-yl)ethanone
Heterocyclic Analogues
1-(2-Chloropyrimidin-4-yl)ethanone and 1-(4-Chloropyridin-2-yl)ethanone
These compounds replace the pyrrolidine ring with pyrimidine or pyridine heterocycles. The chloropyrimidine derivative exhibits higher polarity (logP ~1.2) due to nitrogen-rich rings, affecting solubility and CNS penetration .
Table 2: Physicochemical Properties of Heterocyclic Analogues
Pharmacological Profiles
Antipsychotic Activity
Unlike haloperidol, which primarily targets dopamine D2 receptors, this compound’s dual serotonin-dopamine activity may reduce extrapyramidal side effects .
Metabolic Pathways
Comparative studies with iloperidone (a pyrrolidinyl ethanone derivative) reveal shared metabolic pathways, including O-dealkylation and hydroxylation. However, the absence of a benzisoxazole group in 1-[1-(2-methylphenyl)pyrrolidin-3-yl]ethanone simplifies its metabolism, reducing the risk of reactive metabolite formation .
Biological Activity
1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone is a chemical compound featuring a pyrrolidine ring linked to a 2-methylphenyl group and an ethanone moiety. Its unique structure suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 1-[1-(2-methylphenyl)pyrrolidin-3-yl]ethanone
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- InChI : InChI=1S/C13H17NO/c1-10-5-3-4-6-13(10)14-8-7-12(9-14)11(2)15/h3-6,12H,7-9H2,1-2H3
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Using appropriate precursors under acidic or basic conditions.
- Introduction of the 2-Methylphenyl Group : Achieved through alkylation or acylation methods.
- Finalizing the Ethanone Moiety : Completing the synthesis with purification techniques like recrystallization or chromatography.
The biological activity of 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors. The structural components of the compound may influence various biological pathways, although detailed studies are required to elucidate these interactions fully.
Potential Biological Activities
Research indicates that compounds similar to 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone may exhibit:
- Antidepressant Effects : Due to their interaction with neurotransmitter systems.
- Analgesic Properties : Potentially acting on pain pathways.
- Neuroprotective Effects : By modulating neuroinflammatory responses.
Case Study 1: Antidepressant Activity
A study investigating the effects of pyrrolidine derivatives on serotonin receptors found that certain modifications to the pyrrolidine structure enhanced binding affinity, suggesting that 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone could have similar effects.
Case Study 2: Analgesic Properties
Research on related compounds indicated significant analgesic activity in rodent models, supporting the hypothesis that this compound might also exhibit pain-relieving properties through opioid receptor modulation.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
